![molecular formula C29H27FN4O3S B2889185 2-((2-(4-氟苯基)-6-(羟甲基)-9-甲基-5H-吡啶并[4',3':5,6]吡喃并[2,3-d]嘧啶-4-基)硫代)-N-间苯甲酰胺 CAS No. 892385-39-6](/img/structure/B2889185.png)
2-((2-(4-氟苯基)-6-(羟甲基)-9-甲基-5H-吡啶并[4',3':5,6]吡喃并[2,3-d]嘧啶-4-基)硫代)-N-间苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for chemical research.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study the effects of fluorophenyl and sulfanyl groups on biological activity. It could serve as a lead compound for the development of new drugs.
Medicine
The compound could have potential therapeutic applications, such as in the treatment of diseases where modulation of specific molecular targets is required.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core, introduction of the fluorophenyl group, and attachment of the sulfanyl and acetamide functionalities. Typical reaction conditions might include:
Formation of the tricyclic core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the fluorophenyl group: This might be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the sulfanyl group: This could involve thiolation reactions using thiol reagents.
Formation of the acetamide group: This might be done through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted acetamides.
作用机制
The mechanism of action of this compound would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluorophenyl group could enhance its binding affinity to certain targets, while the sulfanyl group might influence its reactivity.
相似化合物的比较
Similar Compounds
- 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- 2-[[5-(4-bromophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in the compound makes it unique compared to its chlorophenyl and bromophenyl analogs. Fluorine atoms can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O3S/c1-15-9-16(2)25(17(3)10-15)32-24(36)14-38-29-23-11-22-20(13-35)12-31-18(4)26(22)37-28(23)33-27(34-29)19-5-7-21(30)8-6-19/h5-10,12,35H,11,13-14H2,1-4H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFNXVYJKXCFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
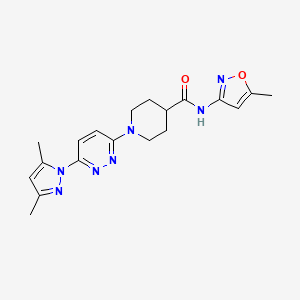
![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)
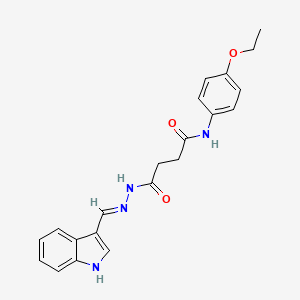
![2-(4-ethoxyphenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2889105.png)
![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2889107.png)

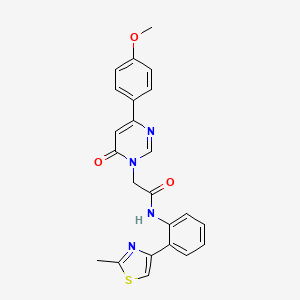
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)
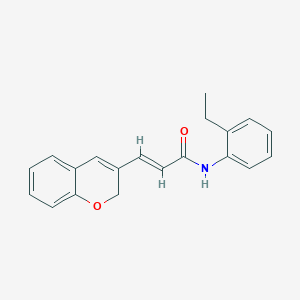
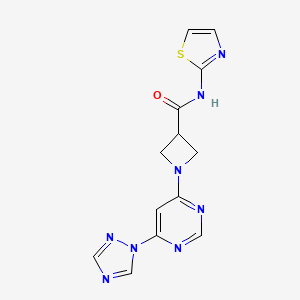
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2889120.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889123.png)
![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2889125.png)
